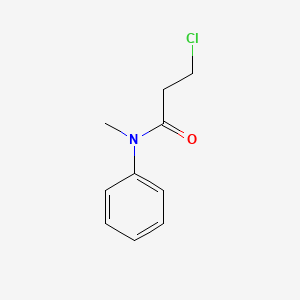

3-chloro-N-methyl-N-phenylpropanamide

Übersicht

Beschreibung

3-chloro-N-methyl-N-phenylpropanamide is a chemical compound with the CAS Number: 89585-53-5 . It has a molecular weight of 197.66 . The compound is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The linear formula of 3-chloro-N-methyl-N-phenylpropanamide is C10H12ClNO . The structure includes a chloropropionyl group attached to a N-methyl-N-phenyl group .Physical And Chemical Properties Analysis

3-chloro-N-methyl-N-phenylpropanamide is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Phenyl Acrylamide

Phenyl acrylamide is a valuable intermediate in organic synthesis and serves as a building block in various industrial applications, including polymer synthesis, fine chemicals, and pharmaceutics . The compound can be synthesized through a telescoped continuous flow process, which is a safer and more sustainable alternative to conventional batch reactions. This method minimizes side-products and allows for a safe and convenient scale-up.

Polymer Additives

Functional polyacrylamides, derived from phenyl acrylamide, are extensively used as additives in industries such as paper and textile. They act as coagulators and conditioners, improving the quality and durability of the products .

Coatings, Hydrogels, and Adhesives

The cross-linking properties of acrylamides enable their use in creating coatings, hydrogels, and adhesives. These applications benefit from the compound’s good biocompatibility and water solubility, making it suitable for a wide range of uses .

Ion Exchange Membranes

Ion exchange membranes are critical components in various separation processes, including water purification and energy generation. Acrylamides can be used to create these membranes, which require specific functional groups to facilitate ion exchange .

Biomedical Research

Due to their biocompatibility and water solubility, polyacrylamides are also utilized in biomedical research. They can be involved in drug delivery systems, tissue engineering, and as components in medical devices .

Enzymatic Production of Monomers

An alternative method to produce functional acrylamide monomers is through enzymatic processes. This approach is promising for green chemistry, although it involves complex steps and expensive purification operations .

Chemical Synthesis via Ritter Reaction

Chemical routes to synthesize acrylamides often involve the hydration of acrylonitrile in the presence of a copper catalyst through the Ritter reaction. This method, while not as efficient as others, is still a viable pathway for producing acrylamides .

Schotten-Baumann Reaction

A simpler chemical access to acrylamides is provided by the Schotten-Baumann reaction. This reaction involves the combination of amines with acid chlorides, followed by a thermal elimination to obtain the desired acrylamide product .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-chloro-N-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZNUSUQHMUWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-methyl-N-phenylpropanamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2858233.png)

![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)

![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)

![4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2858247.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858252.png)